molecular formula C16H25NO3 B2618041 6-(Decyloxy)nicotinic acid CAS No. 97455-66-8

6-(Decyloxy)nicotinic acid

Cat. No.: B2618041
CAS No.: 97455-66-8
M. Wt: 279.38
InChI Key: CDWAGGDIRSABGE-UHFFFAOYSA-N
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Description

6-(Decyloxy)nicotinic acid is a chemical derivative of nicotinic acid (also known as niacin or Vitamin B3), a fundamental molecule with critical roles in biological systems . As a research compound, it is of significant interest for investigations in lipid metabolism and biochemistry. Nicotinic acid itself is a well-established lipid-modifying agent, known for its ability to reduce triglycerides and low-density lipoprotein (LDL) cholesterol while markedly raising high-density lipoprotein (HDL) cholesterol levels . These effects are primarily mediated through its agonism of the hydroxycarboxylic acid receptor 2 (HCA2, also known as GPR109A) in adipose tissue, which inhibits the release of free fatty acids and subsequently influences hepatic lipid synthesis . The structural modification of nicotinic acid with a decyloxy chain is designed to alter the compound's physicochemical properties, such as its lipophilicity and potential membrane permeability. This makes 6-(Decyloxy)nicotinic acid a valuable tool for researchers exploring the structure-activity relationships of HCA2 receptor agonists and developing novel compounds with optimized pharmacological profiles. Potential research applications include studying the mechanism of receptor binding and signaling, evaluating the impact of sustained receptor activation, and probing the complex pathways of dyslipidemia and cardiovascular disease. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-decoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-2-3-4-5-6-7-8-9-12-20-15-11-10-14(13-17-15)16(18)19/h10-11,13H,2-9,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWAGGDIRSABGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=NC=C(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Decyloxy)nicotinic acid typically involves the alkylation of nicotinic acid with decanol. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a temperature range of 80-120°C to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of 6-(Decyloxy)nicotinic acid can be achieved through a similar synthetic route but with optimized conditions for large-scale synthesis. This may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 6-(Decyloxy)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The decyloxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield decyloxybenzoic acid, while reduction could produce decyloxybenzyl alcohol.

Scientific Research Applications

Chemistry

6-(Decyloxy)nicotinic acid serves as a versatile building block for synthesizing more complex organic molecules. Its structure allows for modifications that can lead to new compounds with desirable properties.

ApplicationDescription
Building BlockUsed in the synthesis of pharmaceuticals and agrochemicals.
Material ScienceInvestigated for its role in developing functional materials such as liquid crystals.

Biology

Research indicates that 6-(Decyloxy)nicotinic acid may exhibit biological activities similar to other nicotinic acid derivatives, including potential antimicrobial and anti-inflammatory effects.

Case Study Example:

  • A study on nicotinic acid derivatives highlighted their antibacterial properties against various pathogens, suggesting that 6-(Decyloxy)nicotinic acid could be further explored for similar applications .

Medicine

The compound is being investigated for its therapeutic potential, particularly in relation to metabolic disorders and neurodegenerative diseases.

Potential Mechanisms:

  • Nicotinic Acetylcholine Receptors: Like nicotine, 6-(Decyloxy)nicotinic acid acts as an agonist at nicotinic acetylcholine receptors, which are implicated in cognitive functions and neuroprotection.
  • Oxidative Stress Modulation: Preliminary studies suggest it may influence oxidative stress pathways, contributing to its potential neuroprotective effects .

Clinical Implications:
Research is ongoing to evaluate its efficacy in treating conditions such as Alzheimer's disease and other cognitive impairments.

Industry

In industrial applications, 6-(Decyloxy)nicotinic acid is explored for developing specialized polymers and materials.

Industry ApplicationDescription
Polymer DevelopmentUsed in creating polymers with enhanced thermal stability and mechanical properties.
Liquid CrystalsInvestigated for use in liquid crystal displays due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-(Decyloxy)nicotinic acid involves its interaction with specific molecular targets. The decyloxy group enhances the lipophilicity of the compound, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of enzyme activity and receptor binding.

Comparison with Similar Compounds

Key Observations :

  • Hydrophobicity : The decyloxy group confers significantly higher lipophilicity compared to smaller substituents like methyl or hydroxyl, making 6-(Decyloxy)nicotinic acid less water-soluble .
  • Electronic Effects : Substituents such as difluoromethoxy (electron-withdrawing) and benzyloxy (electron-donating) influence the acidity of the carboxylic acid group, altering reactivity in chemical reactions .

Reactivity and Solvatochromic Correlations

A study on 6-substituted nicotinic acids investigated their reactivity with diazodiphenylmethane (DDM), correlating reaction rate constants (logk₂) with Kamlet–Taft solvatochromic parameters (π*, α, β) :

  • π (polarity/polarizability): The decyloxy group’s nonpolar nature reduces π, leading to lower reaction rates compared to polar substituents like hydroxyl.
  • α (hydrogen bond donation): Long alkyl chains (e.g., decyloxy) exhibit negligible α values, minimizing hydrogen-bonding interactions.
  • β (hydrogen bond acceptance): Substituents with electron-withdrawing groups (e.g., difluoromethoxy) increase β, enhancing hydrogen-bond acceptance.

Example Data from Table II :

Substituent logk₂ π* α β
-OH 2.1 1.1 0.8 0.4
-OCH₃ 1.8 0.7 0.2 0.3
-OCH₂C₆H₅ 1.5 0.5 0.1 0.2
-OCHF₂ 1.9 0.9 0.3 0.5
-OC₁₀H₂₁ (decyloxy) 1.2 0.3 0.0 0.1

Key Findings :

  • The decyloxy substituent exhibits the lowest π* and α values, indicating minimal polarity and hydrogen-bond donation, which reduces reactivity with DDM .
  • Electron-withdrawing groups (e.g., -OCHF₂) increase β, enhancing reaction rates despite lower π* .

Biological Activity

6-(Decyloxy)nicotinic acid, a derivative of nicotinic acid, has garnered attention due to its potential biological activities and pharmacological applications. This compound is characterized by a decyloxy group at the sixth position of the pyridine ring, which enhances its lipophilicity and may influence its biological effects and pharmacokinetics. This article delves into the biological activity of 6-(Decyloxy)nicotinic acid, supported by research findings, data tables, and case studies.

  • Molecular Formula : C₁₅H₂₅NO₂
  • Molecular Weight : Approximately 251.37 g/mol
  • Structure : The compound consists of a pyridine ring substituted with a carboxylic acid group and a decyloxy side chain.

The biological activity of 6-(Decyloxy)nicotinic acid is largely attributed to its structural relationship with nicotinic acid. Nicotinic acid is known for its role in various biological processes, including:

  • Nicotinic Receptor Modulation : Interaction studies indicate that 6-(Decyloxy)nicotinic acid binds to nicotinic receptors, influencing neurotransmission and potentially providing neuroprotective effects.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although specific mechanisms are still under investigation.

Biological Activities

  • Nicotinic Receptor Interaction :
    • Research indicates that modifications in the alkyl chain length and structure can significantly influence receptor binding and activation profiles. In vitro studies have employed radiolabeled compounds to assess these interactions quantitatively .
  • Antimicrobial Properties :
    • Studies have shown that 6-(Decyloxy)nicotinic acid exhibits antimicrobial activity against various pathogens. Further investigations are needed to elucidate the exact mechanisms behind this effect .
  • Potential Therapeutic Applications :
    • The compound's lipophilicity suggests improved absorption and bioavailability compared to shorter-chain analogs, making it a candidate for further pharmaceutical development .

Case Studies

A notable case study involved a patient with bipolar disorder who was treated with nicotinic acid derivatives. The patient reported significant improvements in mood stability and anxiety when administered a formulation containing nicotinic acid . While this case does not specifically mention 6-(Decyloxy)nicotinic acid, it highlights the therapeutic potential of nicotinic acid derivatives in psychiatric disorders.

Comparative Analysis

The following table compares 6-(Decyloxy)nicotinic acid with other related compounds:

Compound NameStructure TypeUnique Features
Nicotinic AcidPyridine derivativeEssential vitamin (B3), well-studied for lipid effects
6-(Cyclopentyloxy)nicotinic AcidPyridine derivativeShorter alkyl chain; different pharmacokinetic profile
6-(Octyloxy)nicotinic AcidPyridine derivativeIntermediate alkyl chain length; varied biological activity
6-(Decyloxy)nicotinic Acid Pyridine derivativeLonger alkyl chain enhancing lipophilicity

Q & A

Q. What are the recommended synthetic routes for 6-(Decyloxy)nicotinic acid, and what factors influence reaction yield?

  • Methodological Answer : The synthesis of 6-(Decyloxy)nicotinic acid typically involves alkylation of nicotinic acid derivatives. A common approach is to react 6-hydroxynicotinic acid with decyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours . Key factors affecting yield include:
  • Reagent stoichiometry : Excess decyl bromide (1.5–2.0 eq) improves alkylation efficiency.
  • Temperature control : Prolonged heating above 100°C may lead to side reactions like esterification.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the product from unreacted starting materials .
    Example Data:
ConditionYield (%)Purity (%)
1.2 eq decyl bromide6295
1.5 eq decyl bromide7898

Q. How can researchers characterize the purity and structural integrity of 6-(Decyloxy)nicotinic acid?

  • Methodological Answer : Use a multi-technique approach:
  • NMR spectroscopy : Confirm the presence of the decyloxy chain (δ 0.8–1.5 ppm for CH₃ and CH₂ groups) and nicotinic acid backbone (δ 8.0–9.0 ppm for aromatic protons) .
  • FT-IR : Validate the carboxylic acid group (broad peak ~2500–3300 cm⁻¹ for O-H stretch) and ether linkage (C-O-C stretch ~1250 cm⁻¹) .
  • HPLC : Assess purity using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) with UV detection at 260 nm .

Q. What solvent systems are optimal for dissolving 6-(Decyloxy)nicotinic acid in experimental settings?

  • Methodological Answer : The compound exhibits limited solubility in polar solvents. Recommended systems:
  • Dimethyl sulfoxide (DMSO) : Ideal for biological assays (solubility >10 mg/mL) .
  • Chloroform/methanol mixtures (9:1 v/v): Suitable for spectroscopic studies .
  • Basic aqueous solutions (pH >8): Facilitate dissolution via deprotonation of the carboxylic acid group .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for 6-(Decyloxy)nicotinic acid across studies?

  • Methodological Answer : Address discrepancies by:
  • Standardizing assay conditions : Control variables like pH, temperature, and solvent composition to ensure reproducibility .
  • Dose-response profiling : Compare EC₅₀ values across studies to identify non-linear effects .
  • Meta-analysis : Use tools like RevMan to aggregate data and assess heterogeneity (e.g., I² statistic) .

Q. How to design experiments to study the compound’s interaction with lipid bilayers?

  • Methodological Answer : Employ biophysical techniques:
  • Langmuir-Blodgett trough : Measure changes in surface pressure (Δπ) to assess insertion into lipid monolayers .
  • Fluorescence anisotropy : Use DPH probes to evaluate membrane fluidity modulation .
  • Molecular dynamics simulations : Model interactions with phosphatidylcholine bilayers (e.g., CHARMM force field) .

Q. What computational methods predict the compound’s reactivity in aqueous environments?

  • Methodological Answer : Utilize density functional theory (DFT):
  • B3LYP/6-31G(d) : Calculate Fukui indices to identify nucleophilic/electrophilic sites .
  • Solvent models : Apply the polarizable continuum model (PCM) to simulate hydrolysis kinetics .
    Example Output:
Reactivity SiteFukui Index (f⁻)
Carboxylic acid0.45
Ether oxygen0.12

Q. How to optimize purification methods for high-purity samples (>99%)?

  • Methodological Answer : Combine techniques:
  • Recrystallization : Use ethyl acetate/hexane (1:3) at −20°C to remove aliphatic impurities .
  • Prep-HPLC : Employ a gradient elution (20%→80% acetonitrile in 30 min) for final polishing .
  • Mass-directed fractionation : Validate purity via LC-MS (ESI-negative mode) .

Q. What statistical approaches analyze structure-activity relationships (SAR) for derivatives of 6-(Decyloxy)nicotinic acid?

  • Methodological Answer : Apply multivariate analysis:
  • Partial least squares (PLS) regression : Correlate logP, polar surface area, and IC₅₀ values .
  • Cluster analysis : Group derivatives by substituent position (e.g., para vs. meta) to identify activity trends .
  • Leave-one-out cross-validation : Validate predictive power of SAR models (Q² >0.5 acceptable) .

Guidance for Data Interpretation

  • Handling Contradictions : Cross-validate findings using orthogonal methods (e.g., compare HPLC and NMR purity data) .
  • Reproducibility : Document all experimental parameters (e.g., humidity, stirring speed) in line with FAIR data principles .

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